molecular formula C9H17N B2692904 4-Cyclobutylpiperidine CAS No. 1081514-03-5

4-Cyclobutylpiperidine

Cat. No. B2692904
CAS RN: 1081514-03-5
M. Wt: 139.242
InChI Key: LOOQDRUYWDSXME-UHFFFAOYSA-N
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Description

4-Cyclobutylpiperidine is a compound with the CAS Number: 1081514-03-5 . It has a molecular weight of 139.24 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C9H17N/c1-2-8(3-1)9-4-6-10-7-5-9/h8-10H,1-7H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Metabolism Insights and Drug Design

The metabolism of 4-Aminopiperidine drugs, which includes compounds like 4-Cyclobutylpiperidine, is significantly influenced by cytochrome P450 enzymes. A study highlights the molecular interactions essential for the N-dealkylation of 4-aminopiperidines, suggesting that understanding these interactions can guide the optimization of drug metabolism in the design of new drugs (Sun & Scott, 2011).

Radiosynthesis for PET Imaging

This compound has been utilized in the development of novel PET ligands for imaging histamine H3 receptors in the brain. The study conducted on [11C]TASP457, a derivative of this compound, shows its potential for brain imaging in clinical applications (Hanyu et al., 2016).

Role in Drug Design and Application

Cyclobutyl structures, like those in this compound, are increasingly influential in drug design. Their unique four-membered ring structure makes them indispensable frameworks for developing various therapeutic agents, including anticancer drugs (Ren et al., 2022).

Sigma Receptor Ligands

Compounds with cyclobutyl structures, akin to this compound, have been studied for their role as sigma receptor ligands. These ligands are important in therapeutic areas such as neurology and pharmacology (Prezzavento et al., 2007).

Antimicrobial Activity

Research has been conducted on novel Aminophosphinic Acids containing cyclobutane, demonstrating antimicrobial activity. This study indicates the potential of cyclobutyl compounds in the development of new antimicrobial agents (Koparir et al., 2011).

Safety and Hazards

The safety information for 4-Cyclobutylpiperidine includes several hazard statements: H315, H318, H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Relevant Papers

Relevant papers related to 4-Cyclobutylpiperidine can be found through academic databases . These papers may provide more detailed information on the compound’s properties, uses, and potential applications.

properties

IUPAC Name

4-cyclobutylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-8(3-1)9-4-6-10-7-5-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOQDRUYWDSXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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